molecular formula C19H18N4O B5526930 2-(4-isonicotinoyl-1-piperazinyl)quinoline

2-(4-isonicotinoyl-1-piperazinyl)quinoline

Cat. No. B5526930
M. Wt: 318.4 g/mol
InChI Key: MHPUIBLIRIJKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isonicotinoyl-1-piperazinyl)quinoline, also known as IQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. IQ is a heterocyclic compound that contains a quinoline ring system, which is a common structural motif found in many biologically active molecules. The unique chemical properties of IQ make it an ideal candidate for a wide range of research applications, including drug discovery, biochemical analysis, and physiological studies.

Scientific Research Applications

Pharmacological Properties

  • Serotonin and Dopamine Uptake Inhibition : 2-(1-piperazinyl)quinoline, a compound related to 2-(4-isonicotinoyl-1-piperazinyl)quinoline, has been found to inhibit the uptake of serotonin and dopamine into rat striatal tissue, suggesting potential serotonergic and dopaminergic effects in the central nervous system (Medon, Leeling, & Phillips, 1973).

  • Serotonin Metabolism Influence : Quipazine, another similar compound, impacts several parameters of serotonin metabolism in the rat brain, indicating potential effects on monoamine oxidase and serotonin reuptake (Fuller et al., 1976).

Pharmacological Development

  • Antidepressant Potential : The design and synthesis of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinoline ring, have demonstrated potential antidepressant activity, showcasing the versatility of quinoline derivatives in drug development (Alhaider, Abdelkader, & Lien, 1985).

  • Analgesic Properties : A series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, with structural similarity to this compound, have been developed with notable analgesic properties, further illustrating the therapeutic potential of quinoline derivatives (Manoury et al., 1979).

  • Antimicrobial Activity : Research on various quinolone antimicrobials, which share structural similarities with this compound, has provided insight into their interaction with metal ions, influencing solubility, pharmacokinetics, and bioavailability. This highlights the importance of metal complexes in enhancing the activity of quinolone-based compounds (Uivarosi, 2013).

Potential Applications in Diagnostics and Imaging

  • Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized, indicating potential as DNA-specific fluorescent probes. This research points towards the use of quinoline derivatives in biochemical diagnostics and molecular imaging (Perin et al., 2011).

Future Directions

The future directions for “2-(4-isonicotinoyl-1-piperazinyl)quinoline” and similar compounds are promising. Quinoline and quinolone moieties have been used as a scaffold for drug development for more than two centuries and continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

properties

IUPAC Name

pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUIBLIRIJKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.